5-(4-fluorophenyl)-1,3-dimethyl-6-(phenylamino)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
5-(4-fluorophenyl)-1,3-dimethyl-6-(phenylamino)-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are known for their diverse biological activities and are integral components of nucleic acids. This compound, with its unique structure, has garnered interest in various fields of scientific research due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-fluorophenyl)-1,3-dimethyl-6-(phenylamino)-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common method involves the condensation of 4-fluoroaniline with 1,3-dimethylbarbituric acid under reflux conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like p-toluenesulfonic acid to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reaction time, which are critical for the efficient synthesis of the compound .
Chemical Reactions Analysis
Types of Reactions
5-(4-fluorophenyl)-1,3-dimethyl-6-(phenylamino)-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
5-(4-fluorophenyl)-1,3-dimethyl-6-(phenylamino)-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases and cancer.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 5-(4-fluorophenyl)-1,3-dimethyl-6-(phenylamino)-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as protein kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can modulate various cellular processes, including cell growth, differentiation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-chlorophenyl)-1,3-dimethyl-6-(phenylamino)-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione
- 5-(4-bromophenyl)-1,3-dimethyl-6-(phenylamino)-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione
Uniqueness
The presence of the fluorine atom in 5-(4-fluorophenyl)-1,3-dimethyl-6-(phenylamino)-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione imparts unique properties to the compound, such as increased lipophilicity and metabolic stability. These characteristics make it a valuable candidate for drug development and other applications .
Properties
Molecular Formula |
C20H16FN3O3 |
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Molecular Weight |
365.4 g/mol |
IUPAC Name |
6-anilino-5-(4-fluorophenyl)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C20H16FN3O3/c1-23-18(25)16-15(12-8-10-13(21)11-9-12)17(22-14-6-4-3-5-7-14)27-19(16)24(2)20(23)26/h3-11,22H,1-2H3 |
InChI Key |
YEXVKCPZMDETER-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=C(O2)NC3=CC=CC=C3)C4=CC=C(C=C4)F)C(=O)N(C1=O)C |
Origin of Product |
United States |
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